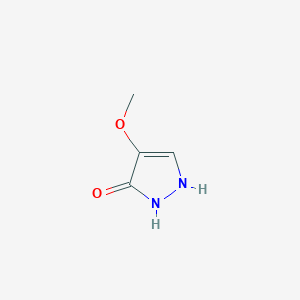

4-methoxy-1H-pyrazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2091632-20-9 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

4-methoxy-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C4H6N2O2/c1-8-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) |

InChI Key |

FOSVKXBDTVCGBJ-UHFFFAOYSA-N |

SMILES |

COC1=CNNC1=O |

Canonical SMILES |

COC1=CNNC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 1h Pyrazol 3 Ol and Its Core Scaffolds

Strategic Approaches to the Construction of the 4-methoxy-1H-pyrazole Ring System

The formation of the pyrazole (B372694) ring is the cornerstone of synthesizing 4-methoxy-1H-pyrazol-3-ol. Various strategies have been developed to achieve this, primarily revolving around cyclocondensation and multicomponent reactions.

Cyclocondensation Reactions Utilizing Precursor Molecules

Cyclocondensation reactions are a classical and widely employed method for pyrazole synthesis. researchgate.net These reactions involve the formation of the heterocyclic ring from acyclic precursors through the creation of two new bonds.

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a foundational and straightforward approach to creating polysubstituted pyrazoles. nih.govbeilstein-journals.orgmdpi.com This method involves the condensation of a hydrazine (B178648) derivative with a β-diketone, leading to the formation of the pyrazole ring through a dehydration process. researchgate.net The reaction is often rapid and efficient. mdpi.com

Similarly, α,β-unsaturated carbonyl compounds, including vinyl ketones and acetylenic ketones, serve as effective three-carbon synthons for pyrazole ring construction when reacted with hydrazines. nih.govmdpi.comresearchgate.net The reaction with α,β-unsaturated ketones typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. beilstein-journals.org The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead directly to the formation of pyrazoles. mdpi.com

A notable example is the reaction of β-arylchalcones with hydrogen peroxide to form epoxides, which then react with hydrazine hydrate (B1144303) to yield pyrazoline intermediates. Dehydration of these intermediates produces 3,5-diaryl-1H-pyrazoles. nih.govmdpi.com

Table 1: Examples of Hydrazine-Based Cyclizations for Pyrazole Synthesis

| Hydrazine Derivative | Carbonyl Compound Type | Resulting Pyrazole Type | Reference(s) |

| Hydrazine Hydrate | β-Diketone | Polysubstituted Pyrazole | nih.gov, mdpi.com |

| Phenylhydrazine (B124118) | β-Ketoester | Regioisomeric Pyrazoles | beilstein-journals.org |

| Tosylhydrazine | α,β-Unsaturated Ketone | N-Functionalized Pyrazole | beilstein-journals.org |

| Methylhydrazine | Acetylenic Ketone | Regioisomeric Pyrazoles | researchgate.net |

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic molecules like pyrazoles. beilstein-journals.orgut.ac.ir These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. ut.ac.ir This approach offers significant advantages, including reduced reaction times, simplified purification processes, and increased atom economy. ut.ac.ir

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. rsc.org For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate has been used to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org Another approach involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines to form pyrazoles in a consecutive multicomponent fashion. beilstein-journals.org

Molecular iodine has been utilized as a catalyst in a one-pot, three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles in good to excellent yields. nih.gov The proposed mechanism involves the initial formation of a hydrazone intermediate, followed by cyclization and oxidative aromatization. nih.gov

Ring Transformations and Rearrangement Strategies for Pyrazole Synthesis

Beyond direct construction, pyrazole rings can also be synthesized through the transformation or rearrangement of other heterocyclic systems. For example, isoxazoles and oxadiazoles (B1248032) can be converted into the corresponding pyrazoles in a formal atom-exchange process catalyzed by a Ni(0) complex. organic-chemistry.org Additionally, ring-opening of 2H-azirines with hydrazones, catalyzed by palladium, provides a route to polysubstituted pyrazoles. organic-chemistry.org Suzuki coupling reactions with iodochromones, which act as α,β-unsaturated ketones, can lead to ring-opening and subsequent Michael addition–cyclocondensation with hydrazines to form 3,4-substituted pyrazoles. beilstein-journals.org

Installation and Regioselective Functionalization of Methoxy (B1213986) and Hydroxyl Groups

Once the pyrazole core is established, the introduction of the methoxy and hydroxyl groups at the C4 and C3 positions, respectively, is a critical step in the synthesis of this compound. The regioselectivity of these functionalization reactions is of paramount importance.

O-Alkylation and Etherification Strategies for Methoxy Group Introduction

The introduction of a methoxy group onto a pyrazole ring is typically achieved through O-alkylation of a corresponding pyrazol-ol (hydroxypyrazole) precursor. nih.gov This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate. mdpi.com

A standard method for O-alkylation involves reacting the hydroxypyrazole with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of methyl iodide. mdpi.com This approach has been successfully used to synthesize 4-bromo-3-methoxy-1-phenyl-1H-pyrazole from 4-bromo-1-phenyl-1H-pyrazol-3-ol. mdpi.com

In some cases, the methoxy group can be introduced at an earlier stage of the synthesis. For example, 4-methoxy-1,1,1-trifluoro-3-buten-2-ones have been used in cyclocondensation reactions to produce pyrazolo[1,5-a]pyrimidines with a methoxy-containing substituent. mdpi.com

Table 2: Reagents for O-Alkylation of Hydroxypyrazoles

| Base | Alkylating Agent | Solvent | Reference |

| Sodium Hydride (NaH) | Methyl Iodide | Dimethylformamide (DMF) | mdpi.com |

| Potassium Carbonate (K₂CO₃) | 5-chloro-1-phenyltetrazole | Dimethylformamide (DMF) | mdpi.com |

| Not Specified | Brominated Enaminones | Not Specified | acs.org |

Selective Hydroxyl Group Protection and Deprotection in Pyrazole Synthesis

The hydroxyl group at the C3 or C5 position of the pyrazole ring, as seen in the tautomeric pyrazolone (B3327878) form, often requires protection to prevent unwanted side reactions during further functionalization of the scaffold. The selection of an appropriate protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Tetrahydropyranyl (THP) as a Protecting Group: The tetrahydropyran-2-yl (THP) moiety is an effective protecting group for the pyrazole nitrogen, which in turn protects the tautomeric hydroxyl group. rsc.orgresearchgate.netrsc.org A significant advancement in this area is the development of a green, solvent- and catalyst-free method for the quantitative protection of pyrazole using 3,4-dihydro-2H-pyran (DHP). researchgate.net This method is followed by a high-yield lithiation/alkylation/deprotection sequence, all achievable in a single pot. rsc.orgresearchgate.netrsc.org

Deprotection of the N-THP group is typically accomplished under acidic conditions. A simple treatment with an aqueous HCl solution at ambient temperature effectively cleaves the THP group, yielding the pure 3(5)-alkylpyrazoles in nearly quantitative amounts after a standard work-up. rsc.org This facile deprotection highlights the utility of the THP group in multi-step syntheses.

Other Protecting Groups and Cleavage Methods: In the synthesis of more complex pyrazole derivatives, other protecting groups are employed. For instance, methoxy groups, such as the one in the target molecule this compound, can serve as a protecting group for the hydroxyl function. The cleavage of such methoxy groups, particularly on aryl moieties attached to the pyrazole, can be achieved using strong Lewis acids like boron tribromide (BBr₃). nih.gov This method is robust enough to sometimes cleave multiple protecting groups, such as benzyl (B1604629) ethers and carboxylic acid esters, simultaneously. nih.gov

For carboxylic acid functionalities that might be present elsewhere in the molecule, tert-butyl esters are often used for protection. Their removal is selectively achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, without affecting other acid-sensitive groups. nih.gov The p-methoxybenzyl (PMB) group is another option for protecting the pyrazole nitrogen, which can be conveniently removed by treatment with trifluoroacetic acid to yield the N-unsubstituted pyrazolone. researchgate.net

A summary of selected deprotection strategies is provided in the table below.

| Protecting Group | Reagent for Deprotection | Reference |

| Tetrahydropyranyl (THP) | Aqueous HCl | rsc.org |

| Methoxy (on aryl substituent) | Boron Tribromide (BBr₃) | nih.gov |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | nih.gov |

| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | researchgate.net |

Optimization of Synthetic Pathways: Yield Enhancement, Selectivity Control, and Green Chemistry Principles

The optimization of synthetic routes to pyrazole derivatives is a key focus of modern organic chemistry, driven by the need for higher yields, precise control over selectivity, and adherence to the principles of green chemistry. rsc.org Strategies include the use of multicomponent reactions (MCRs), which enhance atom economy and reduce the number of synthetic steps, and the adoption of energy-efficient techniques like microwave and ultrasound irradiation. rsc.orgscielo.org.zaresearchgate.net

Green chemistry principles are increasingly being integrated into pyrazole synthesis. This involves minimizing waste, avoiding hazardous substances, and using renewable resources. jetir.orgthieme-connect.com A major aspect is the move away from toxic organic solvents towards more environmentally benign alternatives or solvent-free conditions. thieme-connect.comtandfonline.com The use of recyclable catalysts and performing reactions at ambient temperatures are also key strategies. thieme-connect.com

Catalyst Development for Efficient Pyrazole Synthesis

Catalysis is central to the efficient synthesis of pyrazoles, with significant research dedicated to developing novel catalytic systems that are active, selective, and environmentally friendly.

Heterogeneous and Nanocatalysts: A variety of solid-supported and nanocatalysts have been developed to facilitate pyrazole synthesis, offering advantages such as easy separation, reusability, and often milder reaction conditions. Nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving yields up to 95%. researchgate.netmdpi.com Other heterogeneous catalysts include silica-supported sulfuric acid, ceria/silica (B1680970) composites, and various clays (B1170129) like montmorillonite (B579905) K10. thieme-connect.com Magnetic nanoparticles, such as Fe₃O₄, have also been employed as they can be easily recovered from the reaction mixture using an external magnet. rsc.org

Homogeneous and Green Catalysts: In the realm of homogeneous catalysis, simple and inexpensive substances are being explored as "green" catalysts. Ammonium (B1175870) chloride, for instance, has been used as a readily available and non-toxic catalyst for the Knorr pyrazole synthesis in the renewable solvent ethanol (B145695). jetir.org Copper-supported silica catalysts have proven effective for the cycloaddition of sydnones and terminal alkynes, a methodology that has been successfully adapted to continuous flow systems. rsc.org Transition-metal catalysts, particularly those based on copper and silver, are widely used. mdpi.comrsc.org For example, AgOTf at a low loading of 1 mol% can rapidly and regioselectively catalyze the reaction between trifluoromethylated ynones and hydrazines. mdpi.com

The table below summarizes the performance of various catalysts in pyrazole synthesis.

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference(s) |

| Nano-ZnO | Condensation | Water / Controlled Conditions | High yield (95%), short reaction time, eco-friendly | researchgate.netmdpi.com |

| Ammonium Chloride | Knorr Synthesis | Ethanol | Inexpensive, non-toxic, renewable solvent | jetir.org |

| Silica-supported Copper | Cycloaddition | - (Continuous Flow) | Scalable, efficient for continuous production | rsc.org |

| AgOTf (1 mol%) | Heterocyclization | - (Room Temp) | High regioselectivity, exceptional yields (up to 99%), rapid | mdpi.com |

| Fe₃O₄ Nanoparticles | Four-component reaction | Water | Recyclable magnetic catalyst, room temperature | rsc.org |

| Titanium Imidos | Oxidative Coupling | - | Avoids hazardous reagents like hydrazine | researchgate.net |

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for controlling reaction rates, yields, and selectivity in pyrazole synthesis.

Green Solvents and Solvent-Free Conditions: There is a strong trend towards using green solvents, with water being a prime choice due to its non-toxic, non-flammable, and abundant nature. scielo.org.zathieme-connect.com Many pyrazole syntheses, including multicomponent reactions, have been successfully performed in aqueous media, sometimes with the aid of catalysts like nano-ZnO or even catalyst-free using magnetized distilled water. scielo.org.zaresearchgate.net Ionic liquids (ILs) are also gaining attention as recyclable solvents and, in some cases, catalysts for pyrazole synthesis, promoting high atom economy and reduced reaction times. bohrium.com In some protocols, solvents have been eliminated entirely, with reactions proceeding under solvent-free conditions, often with grinding or heating, using catalysts like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.com

Reaction Condition Optimization: Optimizing conditions such as temperature and energy input is crucial. While many traditional methods rely on refluxing in organic solvents like ethanol or toluene, modern approaches often utilize alternative energy sources. tandfonline.comscirp.org Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while increasing yields compared to conventional heating. rsc.org Similarly, ultrasound-assisted synthesis in aqueous media provides an energy-efficient and rapid method for producing pyrazole derivatives. researchgate.netresearchgate.net For instance, the ultrasound-mediated synthesis of pyrano[2,3-c]pyrazoles can achieve a 98% yield in just 10 minutes, compared to 83% in one hour via conventional methods. rsc.org

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

Understanding the reaction mechanisms is fundamental to the rational design of more efficient and selective synthetic routes.

Oxidation-Induced N-N Coupling: A novel and mechanistically interesting pathway to pyrazoles involves the oxidation-induced N-N bond formation. nih.govrsc.org In one such method, a titanium-mediated multicomponent oxidative coupling of alkynes, nitriles, and Ti-imidos is used. researchgate.net This approach is significant as it forms the N-N bond in the final step, thereby avoiding the use of potentially hazardous hydrazine reagents. researchgate.net Mechanistic studies on the oxidation of diazatitanacycles with oxidants like TEMPO reveal that the process is intricate, involving a rate-determining initial oxidation where coordination of the oxidant to the titanium center is critical for reactivity. nih.govrsc.org

Cycloaddition and Condensation Mechanisms: The classic Knorr synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this reaction is a key area of study. A plausible mechanism involves a Michael-type addition followed by cyclization and dehydration. scirp.org For more complex reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with allylated pyrazoles, computational methods like Density Functional Theory (DFT) are employed to elucidate the reaction pathways and explain the observed regioselectivity. acs.org These studies can confirm whether a reaction proceeds via a one-step or multi-step mechanism and identify the transition states with the lowest activation energy, thus predicting the major product. acs.org

Chemical Reactivity and Derivatization Studies of 4 Methoxy 1h Pyrazol 3 Ol

Reactivity of the Pyrazole (B372694) Nucleus in 4-methoxy-1H-pyrazol-3-ol

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the electron-donating effects of the hydroxyl and methoxy (B1213986) substituents. These groups increase the electron density of the ring, making it susceptible to attack by electrophiles.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the pyrazole nucleus. nih.gov In substituted pyrazoles like this compound, the position of substitution is directed by the existing groups. The C-5 position is the most activated site for electrophilic attack due to the directing effects of the adjacent nitrogen and the C-4 methoxy group.

Halogenation: Pyrazoles can be halogenated at the C-4 position using various reagents. For instance, N-bromosuccinimide (NBS) has been used for the bromination of pyrazole derivatives. researchgate.netnih.gov Iodination can also be achieved, for example, by using iodine in the presence of a base like potassium carbonate. google.com While the C-5 position is electronically favored in this compound, substitution at C-5 would require harsh conditions or specific synthetic strategies if the position is not already substituted.

Nitration: The nitration of pyrazoles typically occurs at the C-4 position if it is unsubstituted. vulcanchem.com This reaction is generally carried out using a mixture of nitric acid and sulfuric acid. chemistrysteps.comarkat-usa.org The reaction of 3-methoxypyrazole with nitrating agents yields 3-methoxy-4-nitro-1H-pyrazole, demonstrating the feasibility of introducing a nitro group onto the pyrazole ring at the position adjacent to the methoxy group. mdpi.com The introduction of a nitro group can significantly alter the electronic properties of the pyrazole ring, making it more susceptible to nucleophilic attack.

A summary of representative electrophilic substitution reactions on pyrazole rings is presented below.

| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-4 or C-5 | Bromopyrazole | researchgate.netnih.gov |

| Iodination | Iodine / K₂CO₃ | C-4 | Iodopyrazole | google.com |

| Nitration | HNO₃ / H₂SO₄ | C-4 | Nitropyrazole | vulcanchem.comchemistrysteps.commdpi.com |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | C-4 | Pyrazole-4-carbaldehyde | mdpi.com |

The electron-rich nature of the pyrazole ring generally makes it resistant to direct nucleophilic attack. Such reactions, known as Nucleophilic Aromatic Substitution (SNAr), typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring. osti.gov

In the case of this compound, direct displacement of a hydrogen atom or the methoxy group by a nucleophile is unlikely under standard conditions. However, nucleophilic substitution can be readily achieved on a pre-functionalized pyrazole ring. For example, a halogen atom introduced at the C-4 or C-5 position can be displaced by various nucleophiles. The reaction of 4-bromo or 4-iodo pyrazole derivatives with nucleophiles like amines or alkoxides provides a versatile route to new substituted pyrazoles. osti.gov Research on related heterocyclic systems has shown that a methoxy group can be replaced by nucleophiles under specific conditions, suggesting a potential, albeit challenging, pathway for the derivatization of this compound. smolecule.com

Transformations Involving the Hydroxyl Functionality at C-3

The hydroxyl group at the C-3 position is a key site for derivatization, behaving as a typical alcohol or, more accurately, an enol. It can be readily alkylated or acylated.

The acidic proton of the C-3 hydroxyl group can be removed by a base, forming a pyrazolate anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides.

O-Alkylation: This is a standard method for protecting the hydroxyl group or for introducing new functionalities. mdpi.com For example, the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in the presence of a base such as sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) yields the corresponding 3-methoxy derivative in high yield. mdpi.com This demonstrates the straightforward nature of O-alkylation on the pyrazol-3-ol system.

O-Acylation: Similarly, the hydroxyl group can be acylated using acylating agents such as acyl chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acid byproduct. Phase-transfer catalysis has been shown to be an effective method for the acylation of hydroxypyrazoles, allowing for the synthesis of various O-acyl derivatives.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| O-Methylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF | 3-Methoxy-pyrazole | mdpi.com |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270) or Et₃N | DCM or THF | 3-Acyloxy-pyrazole |

Hydroxypyrazoles, such as this compound, exist in tautomeric equilibrium with their corresponding pyrazolone (B3327878) forms. nih.govnih.govbeilstein-journals.org Specifically, this compound can exist in equilibrium with 4-methoxy-1H-pyrazol-3(2H)-one. This is a form of lactam-lactim tautomerism.

Studies on related 1-phenyl-1H-pyrazol-3-ol systems have shown through NMR and X-ray analysis that the pyrazol-3-ol (OH form) is the predominant tautomer, especially in the solid state and in non-polar solvents. nih.govnih.gov In more polar solvents, the equilibrium may shift. While direct oxidation of the C-3 hydroxyl group is a possible reaction pathway, the inherent tautomerism is the more dominant chemical feature. The pyrazolone structure is a key motif in many biologically active compounds, and understanding this equilibrium is crucial for predicting the reactivity and interaction of this compound. researchgate.net

Reactivity of the Methoxy Moiety at C-4

The methoxy group at the C-4 position is generally unreactive, typical of an aryl alkyl ether. The carbon-oxygen bond is strong, and the group does not readily participate in reactions under mild conditions. However, under specific and often harsh conditions, it can be cleaved.

Ether Cleavage: The most common reaction involving an aryl methoxy group is cleavage by strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comresearchgate.netlibretexts.orgstackexchange.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl carbon via an SN2 mechanism, resulting in the formation of a methyl halide and the corresponding phenol (B47542), which in this case would be a 4-hydroxypyrazole derivative. This reaction typically requires heating at reflux.

In a notable example of ether linkage reactivity under different conditions, a Vilsmeier-Haack reaction on a related 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole resulted in the simultaneous formylation of the C-4 position and the conversion of the side chain to a 3-(2-chloroethoxy) group. mdpi.com This indicates that the ether functionality, while generally stable, can be modified under specific electrophilic conditions.

Cleavage of the Methoxy Ether Bond

The methoxy group at the C4 position of this compound serves as a hydroxyl protecting group, which can be removed to unmask the corresponding 1,2-dicarbonyl precursor, 1H-pyrazole-3,4-dione. The cleavage of this aryl methyl ether bond is a critical step in synthetic pathways requiring a free hydroxyl or keto group at this position. This transformation is typically achieved under strong acidic conditions or with specific demethylating agents.

Common reagents for ether cleavage include strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The general mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophile, such as an iodide or bromide ion, attacks the methyl carbon in an SN2 reaction, yielding the demethylated product and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com

Reaction Mechanism: Acid-Catalyzed Ether Cleavage

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) performs an SN2 attack on the less sterically hindered methyl group.

Product Formation: The C-O bond is cleaved, resulting in the formation of a phenol (in this case, the enol form 1H-pyrazole-3,4-diol, which tautomerizes) and a methyl halide.

Due to the sp² hybridization of the C4 carbon of the pyrazole ring, nucleophilic attack occurs exclusively at the methyl carbon. masterorganicchemistry.com Alternative reagents, such as pyridine hydrochloride, can also be employed to cleave stable O-Me bonds, often requiring heat. mdpi.com

Table 1: Reagents for Methoxy Ether Bond Cleavage This table is generated based on general principles of ether cleavage, as specific studies on this compound are not extensively detailed in the provided search results.

| Reagent | Conditions | Typical Products | Mechanism |

|---|---|---|---|

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM) at low temperature | 1H-pyrazole-3,4-dione, CH₃Br | Lewis acid-mediated |

| Hydroiodic acid (HI) | Reflux | 1H-pyrazole-3,4-dione, CH₃I | SN2 |

| Hydrobromic acid (HBr) | Reflux | 1H-pyrazole-3,4-dione, CH₃Br | SN2 |

| Pyridine hydrochloride | High temperature (e.g., 180-200 °C) | 1H-pyrazole-3,4-dione, CH₃Cl | Nucleophilic demethylation |

Reactions Involving the Methyl Group of the Methoxy Moiety

While the most common reaction of the methoxy group is its complete cleavage, the methyl group itself can potentially undergo other transformations, although such reactions are less frequently documented for this specific heterocyclic system. These reactions typically require specific reagents to achieve oxidation or substitution without cleaving the ether bond.

Potential, though less common, reactions could include:

Oxidative Demethylation: Certain oxidizing agents can convert the methyl ether into a formate (B1220265) ester or directly to the hydroxyl group, often proceeding through a hemiacetal intermediate.

Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to halogenate the methyl group, forming a bromomethyl ether. This functionalized intermediate could then be used for further synthetic modifications.

These pathways are generally less efficient and harder to control than direct ether cleavage and are not the preferred method for functionalizing the C4 position. The primary role of the methoxy group in this context remains that of a stable protecting group.

Reactions at Nitrogen Atoms: N-Alkylation and N-Acylation

The pyrazole ring of this compound contains two nitrogen atoms, both of which are potential sites for electrophilic attack. For an unsymmetrical pyrazole, N-alkylation or N-acylation can lead to a mixture of regioisomers (N1 and N2 substitution), presenting a challenge for regioselectivity. The outcome of these reactions is influenced by several factors, including the nature of the electrophile, the base used, solvent, and steric hindrance from substituents on the pyrazole ring. mdpi.comsemanticscholar.org

Typically, N-alkylation is performed under basic conditions to deprotonate the pyrazole N-H, generating a more nucleophilic pyrazolate anion. semanticscholar.org Common bases include potassium carbonate, sodium hydride, or sodium hydrogen carbonate. researchgate.net The subsequent reaction with an alkylating agent (e.g., an alkyl halide or sulfate) yields the N-alkylated product. researchgate.net Steric factors often govern the regioselectivity, with the electrophile preferentially attacking the less sterically hindered nitrogen atom. mdpi.com Alternative, non-basic methods, such as the Mitsunobu reaction or transition-metal-catalyzed processes, have also been developed for N-alkylation of pyrazoles. semanticscholar.org

Table 2: Selected Methods for N-Alkylation of Pyrazoles

| Method | Reagents & Conditions | Regioselectivity Control | Reference |

|---|---|---|---|

| Base-Mediated | Alkyl halide, K₂CO₃ or NaH in DMF | Primarily steric control | researchgate.net |

| Microwave-Assisted | Alkyl halide, NaHCO₃, solvent-free | Good yields, reduced side reactions | researchgate.net |

| Acid-Catalyzed | Trichloroacetimidate electrophiles, Brønsted acid catalyst | Alternative to basic conditions | mdpi.comsemanticscholar.org |

| Phase-Transfer Catalysis | Alkylating agent, base, phase-transfer catalyst (e.g., cinchona-based) | Can induce asymmetry for chiral products | researchgate.net |

Metal-Mediated Cross-Coupling Reactions for Further Functionalization

The pyrazole core is a valuable scaffold in medicinal chemistry, and its further functionalization via metal-mediated cross-coupling reactions is a powerful tool for creating molecular diversity. To participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the this compound ring must first be equipped with a suitable leaving group, typically a halide (Br, I) or a triflate.

For instance, a bromo-substituted pyrazole, which can be synthesized from the parent heterocycle, serves as an excellent precursor for these transformations. mdpi.comdntb.gov.ua The methoxy group is often used to protect the C3-hydroxyl functionality, which can be incompatible with the conditions of certain coupling reactions. mdpi.com

Common Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: Reaction of a halogenated methoxy-pyrazole with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction between a halo-pyrazole and a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halo-pyrazole and an amine.

These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino groups onto the pyrazole ring, significantly expanding the accessible chemical space.

Ring-Opening and Rearrangement Pathways of this compound

The pyrazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. Ring-opening or rearrangement pathways are not common and typically require harsh conditions or the presence of highly reactive functional groups that can induce instability.

For pyrazol-3-ol (or pyrazol-3-one) systems, ring-opening can sometimes be initiated by nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. However, for this compound, the electron-donating nature of the substituents enhances its aromatic stability.

Rearrangements of the pyrazole core are rare but can occur under specific circumstances, such as photochemical conditions or through the formation of highly energetic intermediates like nitrenes. For example, the presence of adjacent azide (B81097) and nitro groups on a pyrazole ring has been shown to lead to complex rearrangements and ring-opening/recyclization cascades upon heating. mdpi.com Such pathways are highly substrate-specific and are not considered general reactivity for the this compound scaffold under normal laboratory conditions.

Theoretical and Computational Chemistry of 4 Methoxy 1h Pyrazol 3 Ol

Electronic Structure Elucidation and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of pyrazolone (B3327878) derivatives are largely dictated by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability, reactivity, and electronic transport properties. nih.gov

In pyrazolone derivatives, the HOMO is typically characterized by charge density localized on the pyrazole (B372694) ring and its substituents, while the LUMO's charge distribution is often found on other parts of the molecular framework. nih.gov For 4-methoxy-1H-pyrazol-3-ol, the presence of the electron-donating methoxy (B1213986) group (-OCH3) is expected to influence the energy of the HOMO. Substituents can significantly alter the HOMO-LUMO gap; for instance, an OCH3 group has been shown to result in a high electron transfer value in related pyrazolone structures. researchgate.net

The analysis of the wave function provides insights into chemical stability and electrical properties. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar pyrazolone derivatives have calculated HOMO-LUMO gaps, which provide a reference for understanding the electronic behavior of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone Derivative L1 | -6.12 | -1.74 | 4.38 | nih.gov |

| Pyrazole-Hydrazone Derivative L2 | -6.75 | -1.00 | 5.75 | nih.gov |

This interactive table presents data on the HOMO-LUMO energies for related pyrazole structures, illustrating the typical range of energy gaps observed in this class of compounds.

Conformational Analysis and Tautomerism Investigations of this compound

Pyrazolones are well-known for exhibiting prototropic tautomerism, a phenomenon that significantly influences their chemical and biological properties. mdpi.com For this compound, two primary forms of tautomerism are of interest: keto-enol and N-H tautomerism.

Pyrazolones can exist in an equilibrium between different isomeric forms, including the OH-form (enol), NH-form, and CH-form. researchgate.net The keto-enol tautomerism in this compound involves the equilibrium between the hydroxyl form (this compound) and its corresponding keto form (4-methoxy-1,2-dihydro-3H-pyrazol-3-one).

Computational studies using Density Functional Theory (DFT) are instrumental in determining the relative stability of these tautomers. nih.gov Factors such as the nature of substituents and the solvent environment can heavily influence the position of the tautomeric equilibrium. researchgate.netnih.gov For 1-substituted 1H-pyrazol-3-ols, investigations have shown that the OH-form is often the more stable tautomer, as confirmed by X-ray crystal structure analysis and NMR spectroscopy of related compounds. mdpi.comnih.gov DFT-based analyses, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the equilibrium constants (Keq) and thermodynamic parameters (ΔG, ΔH, ΔS) associated with the tautomerization process. nih.gov

Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This results in two distinct tautomers. The relative stability of these N-H tautomers is influenced by the electronic effects of the substituents on the pyrazole ring. nih.gov

Theoretical calculations show that the presence of an electron-donating substituent, such as the methoxy group, can affect the preference for the proton's location. In similar systems, it has been observed that the tautomer where the N-H group is closer to an electron-donating substituent may be preferred. nih.gov The energy barriers for this 1,2-proton transfer can be evaluated computationally, and studies have shown that these barriers can be lowered by the presence of solvent molecules, particularly water, which can facilitate the proton transfer through hydrogen-bonding networks. nih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. physchemres.org For pyrazole derivatives, theoretical IR spectra can be generated, and the calculated frequencies for specific vibrational modes (e.g., C=O stretch, N-H stretch, C-O stretch) can be compared with experimental FT-IR data. rdd.edu.iq These comparisons help in the structural assignment of different tautomers, as the vibrational frequencies can differ significantly between the keto and enol forms. For instance, the characteristic C=O stretching vibration in the keto form would be absent in the enol form, which would instead show a characteristic O-H stretching band.

The prediction of electronic transitions is typically achieved using Time-Dependent DFT (TD-DFT) or other methods like Configuration Interaction Singles (CIS). nih.gov These calculations provide information about the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the UV-Vis spectrum. nih.govnih.gov The electronic transitions in pyrazolone derivatives are often assigned as n → π* or π → π* transitions, originating from the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govmdpi.com The calculated absorption spectra can confirm the prevalence of a specific tautomer in a given solvent and explain observed spectral shifts. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretch | ~3300-3500 | ~3337 | physchemres.org |

| Aromatic C-H stretch | ~3000-3100 | ~3074 | physchemres.org |

| C=O stretch (keto form) | ~1670-1700 | ~1678 | physchemres.org |

| C=C stretch | ~1550-1600 | ~1523-1597 | physchemres.org |

| N=N stretch (azo-derivatives) | ~1428 | ~1427 |

This interactive table shows a comparison of theoretically calculated and experimentally observed vibrational frequencies for functional groups commonly found in pyrazolone derivatives.

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving pyrazolone derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. orientjchem.org This allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics.

For this compound, DFT can be used to study various reactions:

Tautomerization: The mechanism of intramolecular proton transfer between keto and enol forms can be detailed, with the transition state geometry and energy barrier being calculated. orientjchem.orgdntb.gov.ua

Electrophilic Substitution: The C-4 position of the pyrazolone ring is often susceptible to electrophilic attack. nih.gov DFT calculations can predict the regioselectivity of such reactions by analyzing the distribution of electron density and the stability of potential intermediates.

Radical Scavenging Mechanisms: Pyrazolones like edaravone (B1671096) are known antioxidants. nih.gov DFT can be employed to elucidate the thermodynamics of different antioxidant mechanisms, such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), by calculating bond dissociation enthalpies and ionization potentials. nih.gov

These computational studies provide a molecular-level understanding of reactivity that is essential for designing new synthetic routes and functional molecules.

Solvent Effects on Molecular Properties and Chemical Reactivity

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational chemistry accounts for these effects primarily through the use of continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netcomporgchem.com

Solvent polarity can have a profound impact on several aspects:

Tautomeric Equilibrium: The relative stability of the keto and enol tautomers can be altered by the solvent. nih.govorientjchem.org Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. mdpi.com For example, in nonpolar solvents, some pyrazol-3-ols exist as dimers stabilized by intermolecular hydrogen bonds, whereas in polar solvents like DMSO, they are present as monomers. mdpi.comresearchgate.net

Electronic Spectra: The solvent can cause a shift in the absorption bands of the UV-Vis spectrum (solvatochromism). nih.gov A redshift (bathochromic shift) is often observed in more polar solvents, indicating a stabilization of the excited state relative to the ground state. researchgate.net

Chemical Reactivity: Solvent can influence reaction pathways and rates. For instance, the preferred mechanism for antioxidant activity in pyrazolones has been shown to be solvent-dependent, with the SPLET mechanism often being favored in polar solvents and the HAT mechanism being slightly predominant in nonpolar media. nih.gov Computational studies have shown that solvation energies, calculated using models like SMD, can predict the solubility and stability of pyrazole derivatives in various solvents. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader class of pyrazole and pyrazolone derivatives has been the subject of numerous such investigations. These studies provide valuable insights into how structural modifications influence various properties, which can be extrapolated to understand the behavior of this compound.

QSPR models are developed by correlating molecular descriptors with experimentally determined properties. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. By establishing a statistically significant relationship, these models can be used to predict the properties of new, unmeasured compounds.

For pyrazole derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, have been applied to predict a wide range of endpoints, from fundamental physicochemical properties to complex biological activities. For instance, studies have focused on predicting the anti-inflammatory, antimicrobial, anticancer, and hypoglycemic activities of substituted pyrazoles and pyrazolones. ej-chem.orgresearchgate.netresearchgate.net

A typical QSPR/QSAR study on pyrazole derivatives involves the following steps:

Data Set Selection: A series of structurally related pyrazole compounds with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are used to build a mathematical model that links the descriptors to the property. researchgate.netmdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In the context of pyrazole derivatives, researchers have identified several key descriptors that often play a crucial role in determining their properties. For example, in a study on the anti-inflammatory activity of pyrazolone derivatives, thermodynamic, spatial, electronic, and topological parameters were found to be significant. Another study on pyrazole derivatives as hypoglycemic agents highlighted the importance of specific structural features in enhancing their biological effectiveness. researchgate.net

The insights gained from such QSPR models are instrumental in the rational design of new pyrazole-based compounds with desired properties. By understanding the quantitative impact of different structural features, chemists can prioritize the synthesis of molecules that are more likely to exhibit the target characteristics.

Below are illustrative data tables showcasing the types of descriptors and statistical parameters often encountered in QSPR studies of pyrazole analogs.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | Information about the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | The surface area of the molecule, which can influence interactions. |

| Electronic | Dipole Moment | The measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Parameter | Symbol | Description | Typical Value Range for a Good Model |

|---|---|---|---|

| Coefficient of Determination | R² | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated R² | Q² | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |

While these examples are drawn from studies on related pyrazole compounds, they demonstrate the potential of QSPR as a powerful tool for predicting the properties of this compound and for guiding the design of new derivatives with tailored characteristics.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1h Pyrazol 3 Ol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole (B372694) derivatives, offering granular information about the atomic connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex pyrazole systems. nih.govyoutube.comsdsu.eduslideshare.netwikipedia.org Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. nih.govsdsu.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton and assigning quaternary carbons. nih.govsdsu.eduwikipedia.org Total Correlation Spectroscopy (TOCSY) can be employed to identify all protons within a spin system. nih.gov For pyrazole derivatives, these techniques are instrumental in confirming the substitution pattern on the heterocyclic ring. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazole Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-5 | 7.72 | - | C-3, C-4 |

| - | - | 82.2 | H-5 |

| - | - | 160.6 | H-5 |

Note: Data is illustrative for a 1-phenyl-1H-pyrazol-3-ol derivative and may vary for 4-methoxy-1H-pyrazol-3-ol. nih.gov

Solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, provides invaluable information about the structure of pyrazoles in the solid phase. cdnsciencepub.comresearchgate.netnih.gov This technique is especially useful for determining the predominant tautomeric form in the crystalline state, which can differ from that observed in solution. cdnsciencepub.com By comparing solid-state and solution NMR data, insights into intermolecular interactions, such as hydrogen bonding, and their influence on the molecular structure can be gained. nih.gov For instance, studies on N-H pyrazoles have successfully used ¹³C CP/MAS NMR to identify the specific tautomer present in the solid state by comparing the chemical shifts to those of "fixed" N-alkylated derivatives. cdnsciencepub.com This method can also shed light on dynamic processes occurring in the solid state, such as proton transfer. semanticscholar.org

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes like conformational changes and tautomeric equilibria in pyrazole derivatives. nih.govresearchgate.netresearchgate.net For pyrazoles capable of annular tautomerism, lowering the temperature can slow the rate of proton exchange to the point where signals for both tautomers can be observed and quantified. nih.govfu-berlin.de This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process. Such studies have revealed that the position of the tautomeric equilibrium in pyrazoles is influenced by factors such as the nature of substituents and the solvent. nih.govfu-berlin.de

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring. nih.govnih.govfu-berlin.de The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in tautomeric equilibria. nih.gov For example, in 1H-pyrazol-3-ol systems, the "pyridine-like" nitrogen (N-2) typically resonates at a significantly different chemical shift compared to the "pyrrole-like" nitrogen (N-1), allowing for a clear distinction between the two. nih.gov Isotopic labeling with ¹⁵N can enhance signal sensitivity and is particularly valuable in solid-state NMR studies to probe N-H bond dynamics and hydrogen bonding interactions. nih.gov The combination of ¹H, ¹³C, and ¹⁵N NMR data provides a comprehensive picture of the electronic and structural properties of pyrazole derivatives. nih.govfu-berlin.de

Interactive Table: Representative ¹⁵N NMR Chemical Shifts for a 1-phenyl-1H-pyrazol-3-ol

| Nitrogen Atom | Chemical Shift (ppm) | Description |

| N-1 | 191.7 | "Pyrrole-like" |

| N-2 | 247.9 | "Pyridine-like" |

Note: Data is illustrative and may vary for this compound. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives through accurate mass determination. mdpi.com Electron-impact mass spectrometry (EI-MS) provides detailed information about the fragmentation patterns of pyrazole compounds upon ionization. openresearchlibrary.orgrsc.orgresearchgate.net The fragmentation of the pyrazole ring often involves characteristic losses, such as the expulsion of HCN or N₂ from the molecular ion or protonated molecule. openresearchlibrary.org The nature and position of substituents on the pyrazole ring can significantly influence these fragmentation pathways. openresearchlibrary.orgresearchgate.net For instance, the presence of a methoxy (B1213986) group may lead to the loss of a methyl radical or formaldehyde. A systematic analysis of the fragmentation patterns of a series of related pyrazole derivatives can help to establish general fragmentation rules for this class of compounds. openresearchlibrary.orgresearchgate.netresearchgate.net

Interactive Table: Common Fragmentation Pathways in Pyrazole Mass Spectrometry

| Process | Neutral Loss | Significance |

| HCN Expulsion | 27 u | A common pathway for the pyrazole ring. openresearchlibrary.org |

| N₂ Loss | 28 u | Another characteristic fragmentation of the pyrazole core. openresearchlibrary.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a complementary approach to NMR for the characterization of this compound. mdpi.comtandfonline.commdpi.comresearchgate.netnih.gov These techniques are particularly sensitive to the vibrations of specific functional groups and can provide insights into intermolecular interactions. mdpi.comnih.govthermofisher.comspectroscopyonline.com

In the FT-IR spectrum of a pyrazol-3-ol derivative, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, typically appearing as broad bands in the region of 3400-3200 cm⁻¹ due to hydrogen bonding. The C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1600-1400 cm⁻¹ region. mdpi.com The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹ and 1050 cm⁻¹. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. thermofisher.comspectroscopyonline.com While strong absorptions in the IR spectrum are associated with polar bonds (like C=O, O-H), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the pyrazole ring and C-C bonds. youtube.com The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=C / C=N (ring) | Stretching | 1600-1400 |

| C-O (methoxy) | Stretching | ~1250 and ~1050 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements

No publicly accessible crystallographic data, such as a Crystallographic Information File (CIF) or detailed structural report from single-crystal X-ray diffraction studies, was found for this compound. This information is essential for a complete description of its solid-state molecular conformation, including bond lengths, bond angles, and the spatial arrangement of the atoms. Furthermore, without this data, an analysis of the crystal packing, intermolecular interactions (like hydrogen bonding), and the unit cell parameters cannot be conducted.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence)

Detailed experimental data regarding the photophysical properties of this compound are not available in the reviewed literature. To characterize its electronic absorption and emission properties, information such as the maximum absorption wavelength (λmax), molar absorptivity (ε), maximum emission wavelength, and fluorescence quantum yield would be required. While theoretical studies and experimental data exist for various other pyrazole derivatives, which often exhibit interesting photophysical behaviors, this specific data for this compound has not been reported.

Applications of 4 Methoxy 1h Pyrazol 3 Ol in Chemical Synthesis and Materials Science

Role as a Privileged Scaffold or Synthetic Intermediate in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can be systematically modified to bind to a variety of biological targets. researchgate.net Pyrazole (B372694) and its derivatives are widely regarded as privileged scaffolds, forming the core of numerous approved pharmaceutical agents. nih.govnih.gov The 4-methoxy-1H-pyrazol-3-ol structure serves as a prime example of such a scaffold in a synthetic context, acting as a versatile intermediate for the creation of more complex molecules.

The reactivity of this compound is dictated by its multiple functional sites. The hydroxyl group at the 3-position can be alkylated or otherwise modified, though in many reactions, it exists predominantly as its keto tautomer, 4-methoxy-1H-pyrazol-3(2H)-one. mdpi.comresearchgate.net The NH group within the pyrazole ring can be substituted, and the carbon atom at the 5-position is susceptible to electrophilic attack. This multi-functional nature allows for its use as a building block in diversity-oriented synthesis, enabling the generation of large libraries of related compounds. rsc.org

Researchers have utilized pyrazole intermediates to construct a wide array of fused heterocyclic systems. For example, pyrazole derivatives are key starting materials for synthesizing pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines, and other polycyclic scaffolds. rsc.orgmdpi.commdpi.com The synthesis often involves leveraging the reactivity of the pyrazole core to build subsequent rings. The presence of the methoxy (B1213986) group at the 4-position in this compound can electronically influence these cyclization reactions, potentially affecting reaction rates and yields.

Table 1: Examples of Complex Scaffolds Derived from Pyrazole Intermediates

| Starting Pyrazole Type | Resulting Scaffold | Synthetic Strategy |

|---|---|---|

| 5-Aminopyrazoles | Pyrazolo[3,4-b]quinolines | Condensation with o-halogenobenzaldehydes mdpi.com |

| 4-Formylpyrazoles | Pyrazolo[3,4-b]quinolines | Reaction with aromatic amines mdpi.com |

| 4-Amino-3-cyano-N-arylpyrazoles | Pyrazolo-pyridines, Pyrazolo-pyrimidines | Diversity-oriented cyclization pathways rsc.org |

Utilization in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent donors, making pyrazole derivatives highly effective ligands in coordination chemistry. nih.govmdpi.com The ability of this compound to act as a ligand is fundamental to its application in organometallic catalysis.

Pyrazole-based ligands are used to construct a wide variety of transition metal complexes with diverse geometries and electronic properties. nih.govnih.govresearchgate.net The N-unsubstituted nitrogen atom can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov The second nitrogen atom readily coordinates to a metal center, making the pyrazole unit a versatile building block for ligands.

Significant research has focused on multidentate ligands incorporating pyrazole units. For instance, pincer-type ligands such as 2,6-bis(1H-pyrazol-3-yl)pyridines have been developed, which rigidly hold the pyrazole groups in a specific orientation around a metal center. mdpi.comnih.gov The substituents on the pyrazole ring play a crucial role in tuning the properties of the resulting metal complex. The 4-methoxy group in this compound would act as an electron-donating group, increasing the electron density on the pyrazole ring and enhancing the donor capacity of the nitrogen atoms. The 3-ol (or 3-oxo) group provides an additional coordination site (O-donor), enabling the formation of chelate complexes.

Table 2: Selected Transition Metals and Geometries of Pyrazole Complexes

| Metal Ion | Ligand Type | Proposed Geometry |

|---|---|---|

| Cu(II) | Schiff base pyrazole | Square planar researchgate.net |

| Ni(II) | Schiff base pyrazole | Octahedral researchgate.net |

| Co(II) | Schiff base pyrazole | Octahedral researchgate.net |

| Cd(II) | Pyrazole-acetamide | Distorted Octahedral nih.gov |

Metal complexes featuring pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. mdpi.com The specific role of the ligand can range from simply stabilizing the metal center to actively participating in the reaction mechanism through metal-ligand cooperation. nih.gov

For example, copper-pyrazole complexes have been investigated as catalysts for the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. bohrium.com Cobalt(II) complexes within metal-organic frameworks (MOFs) constructed from pyrazolate-based ligands have been shown to be effective heterogeneous catalysts for oxidation reactions using molecular oxygen or peroxides. researchgate.net The electronic properties imparted by the 4-methoxy group on the pyrazole ligand can modulate the redox potential of the metal center, thereby influencing the catalytic efficiency of the complex. The protic NH group in some pyrazole ligands can also play a direct role in catalysis, for instance by facilitating proton transfer steps. mdpi.comnih.gov

Precursor for Advanced Organic Materials (e.g., Polymers, Dyes, Liquid Crystals)

The structural features of this compound make it a promising precursor for advanced organic materials. The pyrazole ring is a stable aromatic system that can be incorporated into larger conjugated structures, which is a key requirement for materials with interesting electronic and photophysical properties.

Products derived from the Vilsmeier-Haack formylation of pyrazol-3-ols have been identified as versatile scaffolds for synthesizing materials for solar cells and organic light-emitting diodes (OLEDs). mdpi.com These applications rely on molecules with extended π-systems capable of absorbing or emitting light and transporting charge. The this compound core can be readily elaborated into such systems. Furthermore, pyrazole derivatives have been used to create azo dyes, where the pyrazole nucleus is part of the chromophore. nih.gov The electron-donating methoxy group would have a significant bathochromic (color-deepening) effect in such dyes.

Application in Chemo-Sensors and Probes for Analytical Chemistry

The development of fluorescent sensors for the detection of specific ions or molecules is a major area of analytical chemistry. Pyrazole derivatives have been successfully employed as core structures in the design of such chemo-sensors. mdpi.com The general principle involves linking the pyrazole scaffold to a fluorophore and a receptor unit. Binding of the target analyte to the receptor causes a change in the electronic properties of the system, leading to a detectable change in the fluorescence signal (e.g., intensity or wavelength).

The Vilsmeier-Haack reaction on pyrazol-3-ol derivatives provides pyrazole-4-carbaldehydes, which are excellent starting points for building fluorescent sensors. mdpi.com The aldehyde group can be easily converted into various receptor moieties. The inherent electronic properties of the this compound scaffold, including the electron-donating nature of the methoxy group, can be harnessed to fine-tune the photophysical properties of the final sensor molecule.

Development as a Component in Agrochemical Research (Focusing on Chemical Synthesis/Structure, not Efficacy or Toxicity)

The pyrazole ring is a common structural motif in a variety of commercial agrochemicals. Phenylpyrazole derivatives, in particular, are important intermediates in the synthesis of certain herbicides and fungicides. jindunchemistry.comnih.gov The synthesis of these active ingredients often involves the construction of a substituted pyrazole core as a key step.

For example, the reaction between a substituted phenylhydrazine (B124118) and an acrylate (B77674) ester is a known route to produce 1-phenyl-1H-pyrazol-3-ol structures. nih.gov Compounds like this compound serve as valuable building blocks that can be further functionalized to produce the final, more complex agrochemical product. The methoxy and hydroxyl groups offer synthetic handles for attaching other molecular fragments required for the target molecule's structure. For instance, 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole is a known intermediate whose structure is built upon a substituted pyrazol-3-ol core. jindunchemistry.com

Future Research Directions and Emerging Trends in 4 Methoxy 1h Pyrazol 3 Ol Chemistry

Sustainable and Green Chemistry Approaches to the Synthesis of 4-methoxy-1H-pyrazol-3-ol

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally hazardous solvents and reagents. mdpi.com The future synthesis of this compound will increasingly align with the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. researchgate.net Key research avenues will include the adoption of alternative energy sources, the use of eco-friendly solvents, and the development of catalytic systems that are both efficient and recyclable. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Parameter | Conventional Approach (e.g., Reflux in Organic Solvent) | Emerging Green Approach | Anticipated Advantage |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or Ultrasonication | Reduced reaction time, lower energy consumption. |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, ethanol (B145695), ionic liquids, or solvent-free | Reduced environmental impact and toxicity. |

| Catalyst | Homogeneous acid/base catalysts | Heterogeneous nanocatalysts, biocatalysts | Catalyst recyclability, simplified product purification. |

| Atom Economy | Often involves stoichiometric reagents and protecting groups | Multicomponent reactions (MCRs) | Higher efficiency, reduced waste generation. |

| Workup | Solvent-based extraction and column chromatography | Filtration (for heterogeneous catalysts), minimal purification | Simplified process, less solvent waste. |

Exploration of Novel Reactivity Pathways and Unconventional Transformations

Beyond sustainable synthesis, a major future trend lies in exploring the novel reactivity of the this compound scaffold. Research will move beyond classical functional group manipulations to investigate unconventional transformations that offer new synthetic shortcuts and access to previously unattainable analogues.

A key area of development will be the application of modern synthetic methods like photocatalysis and electrochemistry. nih.govmdpi.com Visible-light photoredox catalysis, a rapidly growing field, enables the activation of C-H bonds and other transformations under exceptionally mild, metal-free conditions, which could be applied to functionalize the pyrazole core or its substituents directly. nih.gov Electrochemical synthesis offers another green alternative to traditional redox chemistry, using electric current to drive reactions and avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.netnih.gov These methods could be employed for transformations such as C-H amination, arylation, or halogenation on the pyrazole ring, providing direct access to a diverse library of derivatives. The Vilsmeier-Haack reaction, a classic method for formylation, has been shown to be effective on pyrazol-3-ol systems and could be further explored as a gateway to more complex structures. nih.gov

Table 2: Potential Unconventional Transformations for this compound

| Transformation | Enabling Technology | Target Site on Scaffold | Potential Outcome |

|---|---|---|---|

| C-H Arylation/Alkylation | Photoredox Catalysis | C5-H of the pyrazole ring | Direct introduction of diverse substituents without pre-functionalization. |

| Oxidative Coupling | Electrosynthesis | N1-H or O-H | Formation of dimers or coupling with other nucleophiles. |

| Ring Functionalization | Flow Chemistry | Pyrazole core | Controlled, scalable synthesis of halogenated or nitrated analogues. |

| [3+2] Cycloaddition | Thermal or Photochemical | Pyrazole N=N bond region | Access to novel fused heterocyclic systems. |

Integration of this compound into Advanced Functional Materials

The unique electronic and structural features of the pyrazole ring make it an attractive building block for advanced materials. nih.gov Future research will increasingly focus on integrating this compound and its derivatives into functional materials for applications in electronics, sensing, and porous materials.

Metal-Organic Frameworks (MOFs): The pyrazole and hydroxyl moieties of this compound are excellent coordinating sites for metal ions, making it a prime candidate for designing novel linkers for MOFs. researchgate.netnih.gov These materials could be designed for selective gas storage, separation, or catalysis, with the methoxy (B1213986) group providing a way to tune the polarity and functionality of the pores. mdpi.commdpi.com

Organic Electronics: Pyrazole and pyrazoline derivatives are known for their luminescence and charge-transport properties, finding use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The this compound scaffold can be systematically modified to tune its HOMO/LUMO energy levels, leading to new emitters or host materials for highly efficient blue or deep-blue OLEDs. mdpi.com

Fluorescent Sensors: The pyrazole core is a known platform for developing fluorescent chemosensors. nih.govresearchgate.net The hydroxyl group and adjacent nitrogen atoms of this compound can act as a binding pocket for specific metal ions, leading to "turn-on" or "turn-off" fluorescence responses for environmental or biological sensing applications.

Nonlinear Optical (NLO) Materials: By introducing electron-donating and electron-withdrawing groups at different positions of the pyrazole ring, analogues of this compound could be designed to exhibit significant third-order NLO properties, making them suitable for applications in photonics and optoelectronics. ias.ac.innih.gov

Table 3: Potential Applications of this compound in Functional Materials

| Material Class | Role of the Scaffold | Key Functional Groups | Target Property/Application |

|---|---|---|---|

| MOFs | Organic Linker | Hydroxyl (-OH), Pyrazole Nitrogens | Selective gas adsorption, catalysis, sensing. |

| OLEDs | Emitter or Host Material | Methoxy (-OCH₃), Pyrazole Core | Tunable emission (blue), high quantum efficiency. |

| Fluorescent Sensors | Chelating Fluorophore | Hydroxyl (-OH), Pyrazole Nitrogens | Selective detection of metal ions (e.g., Cu²⁺, Zn²⁺). |

| NLO Materials | Push-Pull Chromophore | Methoxy (-OCH₃), Pyrazole Core | High third-order hyperpolarizability for optical switching. |

Application of Machine Learning and Artificial Intelligence for Predicting Properties and Reactions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization cycles. For this compound, these computational tools will be instrumental in predicting its properties, optimizing its synthesis, and designing new analogues with targeted functions.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the biological activities and physicochemical properties of novel this compound derivatives before they are synthesized. mdpi.commdpi.com By training algorithms on datasets of known pyrazoles, ML models can identify key molecular descriptors that correlate with desired outcomes, such as efficacy in a material or a specific biological target. researchgate.netnih.gov This in silico screening process can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Table 4: AI and Machine Learning in this compound Research

| Application Area | AI/ML Tool | Objective | Potential Impact |

|---|---|---|---|

| Property Prediction | QSAR/QSPR Models | Predict fluorescence quantum yield, metal ion affinity, or bioactivity of new analogues. | Prioritize high-potential candidates for synthesis; accelerate material discovery. |

| Synthesis Planning | Retrosynthesis Software | Propose novel and efficient synthetic routes to complex derivatives. | Reduce development time; identify more sustainable pathways. |

| Reaction Optimization | Reaction Outcome Prediction Models | Predict the yield and selectivity of a synthetic step under various conditions. | Minimize experimental effort; improve reaction efficiency and robustness. |

| Data Mining | Natural Language Processing (NLP) | Extract structure-property relationships from scientific literature and patents. | Uncover hidden trends and generate new research hypotheses. |

Design and Synthesis of Next-Generation Analogues for Specific Chemical and Material Purposes

Building on the foundations of sustainable synthesis, novel reactivity, and computational prediction, the ultimate goal is the rational design and synthesis of next-generation analogues of this compound. This research will focus on creating molecules with properties precisely tailored for specific applications in materials science and other chemical fields.

The design process will be guided by a deep understanding of structure-property relationships (SPR). researchgate.netresearchgate.net By systematically modifying the this compound scaffold and observing the effect on its properties, researchers can build predictive models for designing new compounds. Key synthetic strategies will involve:

Functionalization of the Pyrazole Core: Introducing diverse substituents at the C5 and N1 positions to modulate electronic properties, steric hindrance, and intermolecular interactions.

Modification of Existing Functional Groups: Transforming the hydroxyl and methoxy groups to introduce new functionalities, such as polymers or other reactive handles.

Construction of Fused Systems: Annulating other heterocyclic rings onto the pyrazole core to create rigid, planar structures with extended π-systems, which are desirable for electronic materials. nih.gov The 5-aminopyrazole scaffold is a known versatile precursor for such fused systems. nih.gov

This targeted approach will lead to the creation of highly specialized molecules, such as pyrazole-based photoiniferters for controlled polymerization or advanced pyrazole analogues for use as potent anti-inflammatory agents, moving beyond general exploration to purpose-driven molecular engineering. nih.govmdpi.com

Table 5: Strategies for Designing Next-Generation this compound Analogues

| Design Strategy | Example Modification | Synthetic Approach | Target Application |

|---|---|---|---|

| Core Functionalization | Arylation at the C5 position | Palladium-catalyzed cross-coupling | Tuning emission wavelength for OLEDs. |

| N1-Substitution | Alkylation of the N1 position | Base-mediated reaction with alkyl halides | Improving solubility and processability for materials. |

| Peripheral Group Modification | Conversion of -OH to an ester or ether | Acylation or Williamson ether synthesis | Creating linkers for polymerization or surface attachment. |

| Ring Annulation | Fusing a pyrimidine (B1678525) ring | Cyclocondensation with a 1,3-dielectrophile | Developing novel bioactive compounds or rigid chromophores. |

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1H-pyrazol-3-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves condensation of hydrazines with 1,3-dicarbonyl precursors. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propanedione with phenyl hydrazine in ethanol/acetic acid (1:1 v/v) at 80°C for 7 hours yields pyrazole derivatives (45–60% yield) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol, THF) enhance reaction kinetics.